molecular formula C7H6BNaO4 B8211857 Sodium 2-boronobenzoate

Sodium 2-boronobenzoate

Cat. No.: B8211857
M. Wt: 187.92 g/mol
InChI Key: SPMRNQMJDFHGCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-boronobenzoate can be synthesized through the reaction of 2-boronobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2-boronobenzoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained by evaporating the solvent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-boronobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-boronobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-boronobenzoate involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, it acts as a boron source that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include palladium complexes and organic halides .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sodium counterion, which imparts different solubility and reactivity properties compared to its potassium and acid counterparts. Its use in Suzuki-Miyaura reactions is particularly notable due to its stability and efficiency in forming carbon-carbon bonds .

Properties

IUPAC Name

sodium;2-boronobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMRNQMJDFHGCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)[O-])(O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.